4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride
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Overview
Description
4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride is a chemical compound with a unique structure that includes a pyrazolone ring and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aminoethyl precursor with a suitable pyrazolone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The pyrazolone ring may also participate in binding interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: This compound has a similar aminoethyl group but a different core structure.
4-(2-Aminoethyl)piperidine: Another compound with an aminoethyl side chain but a piperidine ring instead of a pyrazolone ring.
Uniqueness
4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride is unique due to its specific combination of a pyrazolone ring and an aminoethyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one; dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The aminoethyl group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the pyrazolone ring may participate in π-π stacking interactions with target proteins.
Antimicrobial Activity
Research indicates that 4-(2-Aminoethyl)-1,2-dihydropyrazol-3-one; dihydrochloride exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .
Case Studies
Study | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Study A | MCF-7 | 0.08 | Antiproliferative |
Study B | PC-3 | 0.07 | Antiproliferative |
Study C | HT-29 | Not reported | Antiproliferative |
In Vivo Studies
In vivo studies using animal models have shown that the compound can inhibit tumor growth effectively. The mechanism involves the induction of apoptosis and autophagy in cancer cells, mediated by pathways involving p53 and NF-κB signaling .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has a rapid clearance rate in vivo, with a half-life of approximately 10 minutes following intravenous administration. This rapid metabolism suggests the need for careful consideration in dosage formulation for therapeutic applications .
Properties
IUPAC Name |
4-(2-aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.2ClH/c6-2-1-4-3-7-8-5(4)9;;/h3H,1-2,6H2,(H2,7,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIZPCKYNYFWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.